molecular formula C12H17BrClNO B6276260 1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride CAS No. 2763755-48-0

1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride

Cat. No.: B6276260
CAS No.: 2763755-48-0
M. Wt: 306.6
InChI Key:
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Description

1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H16BrNO·HCl It is a derivative of oxane, substituted with a bromophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the oxane ring.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate biological activities and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-bromophenyl)oxan-4-yl]methanamine hydrochloride
  • 4-bromophenylmethanamine
  • 4-bromobenzyl alcohol

Uniqueness

1-[4-(4-bromophenyl)oxan-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both bromophenyl and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2763755-48-0

Molecular Formula

C12H17BrClNO

Molecular Weight

306.6

Purity

95

Origin of Product

United States

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